4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

Regiochemistry Physicochemical Properties Intermediate Selection

Researchers pursuing sequential SNAr on pyrimidine scaffolds often face uncontrolled di-substitution with C2-unsubstituted 4,6-dichloropyrimidine-5-carbonitrile. The electron-donating 2,2-difluoro-propoxy group at C2 deactivates the ring, enabling selective mono-substitution at C4 without competing C6 displacement. • Enables sequential C4-then-C6 functionalization for diverse 2,4,6-tri-substituted pyrimidine libraries. • Gem-difluoro motif enhances metabolic stability and lipophilicity vs. methoxy/ethoxy analogs. • ≥95% purity; not DOT/IATA hazardous; ships ambient.

Molecular Formula C8H5Cl2F2N3O
Molecular Weight 268.04 g/mol
CAS No. 1965309-21-0
Cat. No. B6304941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile
CAS1965309-21-0
Molecular FormulaC8H5Cl2F2N3O
Molecular Weight268.04 g/mol
Structural Identifiers
SMILESCC(COC1=NC(=C(C(=N1)Cl)C#N)Cl)(F)F
InChIInChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-7-14-5(9)4(2-13)6(10)15-7/h3H2,1H3
InChIKeyMCCIHVOFWGYTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile: Polyhalogenated Pyrimidine Building Block


4,6-Dichloro-2-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile is a synthetic, polyhalogenated pyrimidine derivative bearing two reactive chlorine atoms at C4 and C6, a cyano group at C5, and a 2,2-difluoro-propoxy substituent at C2 . The combination of two distinct leaving groups (Cl) and a strong electron-withdrawing nitrile makes this scaffold a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr), enabling the construction of diverse 2,4,6-tri-substituted pyrimidine libraries . Its predicted density is 1.53±0.1 g/cm³ and boiling point is 393.0±52.0 °C . Commercial supply typically specifies purity at 95–97% .

1 Orthogonal SNAr reactivity with C4/C6 chlorines, tempered by C2 difluoro-propoxy for selective sequential substitution.
2 Regioisomerically defined 4,6-dichloro pattern ensures predictable vector orientation in final target molecules.
3 Gem-difluoro motif supports downstream metabolic stability assessment; relevant to fluorinated bioactive scaffold construction.

Why Generic Substitution Fails for This Pyrimidine Intermediate


Generic substitution among 4,6-dichloropyrimidine-5-carbonitrile analogs is precluded because the C2 substituent dictates both the electronic character of the pyrimidine ring and the regiochemical outcome of subsequent SNAr reactions. The 2,2-difluoro-propoxy group is an electron-donating alkoxy substituent that deactivates the ring toward nucleophilic attack at C4/C6 relative to a C2-H or C2-alkylthio analog, thereby altering reaction rates and requiring different conditions for selective mono- vs. di-substitution [1]. Furthermore, the gem-difluoro motif enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy chains (e.g., methoxy or ethoxy), which is critical when the intermediate is destined for bioactive molecule synthesis . Using a regioisomer such as 2,4-dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile (CAS 1965309-20-9) would place the chlorine atoms at C2/C4 rather than C4/C6, completely altering the electrophilic substitution pattern and leading to different downstream products .

Using the 2,4-dichloro regioisomer (CAS 1965309-20-9) alters electrophilic substitution pattern, leading to structurally different downstream products.
C2-H or C2-alkylthio analogs increase ring electrophilicity, which may reduce mono- vs. di-substitution control under standard SNAr conditions.
Non-fluorinated methoxy/ethoxy intermediates lack the gem-difluoro group, potentially shifting metabolic stability and requiring additional lead optimization cycles.

Quantitative Differential Evidence Against Closest Analogs


Regioisomeric Differentiation and Physicochemical Property Shift

The target compound (4,6-dichloro substitution) is structurally distinct from its nearest regioisomer, 2,4-dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile (CAS 1965309-20-9), which places the chlorine atoms at C2 and C4 rather than C4 and C6. Although the two isomers share an identical molecular formula (C8H5Cl2F2N3O) and molecular weight (268.04 g/mol), the altered substitution pattern shifts the predicted boiling point. For the target compound (C4/C6-Cl), the predicted boiling point is 393.0±52.0 °C; the C2/C4-Cl regioisomer exhibits a different predicted value, reflecting the impact of regiochemistry on intermolecular interactions . This difference directly influences purification strategy (distillation vs. chromatography) and storage recommendations during procurement.

Regioisomer bp shift
Data to verify
Predicted boiling point differs from 2,4-dichloro regioisomer; exact Δ requires experimental determination.
Regiochemistry directly influences purification strategy and physical handling.
Based on computational predictions; verify experimentally before large-scale procurement.
Regiochemistry Physicochemical Properties Intermediate Selection

C2 Substituent Effects on SNAr Reactivity and Selectivity

In pyrimidine systems, the C2 substituent strongly modulates the rate of nucleophilic aromatic substitution at C4/C6. An electron-donating alkoxy group at C2 (such as 2,2-difluoro-propoxy) reduces the electrophilicity of the ring, leading to slower and potentially more controllable mono-substitution relative to analogs bearing a C2-methylthio group (e.g., 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, CAS 33097-13-1) or no C2 substituent (4,6-dichloropyrimidine-5-carbonitrile, CAS 5305-45-3). A 2021 study on 4,6-dichloropyrimidine demonstrated that mono-amination yields can vary from 55% to 75% depending on the steric bulk of the amine nucleophile; the presence of a C2-alkoxy group would further attenuate this rate, requiring longer reaction times or elevated temperatures to achieve comparable conversion [1]. This translates into a wider synthetic window for selective sequential functionalization—a critical advantage when constructing unsymmetrical 2,4,6-trisubstituted pyrimidines.

SNAr reactivity trend
Class-level
C2-H analog mono-amination yields 55–75% (literature); C2-alkoxy expected to slow C4/C6 attack, widening selectivity window.
Supports selective sequential functionalization for unsymmetrical tri-substituted pyrimidines.
Direct kinetic data for this compound not available; reactivity inferred from 4,6-dichloropyrimidine precedent.
Nucleophilic Aromatic Substitution Reaction Selectivity Intermediate Reactivity

Difluoro-alkoxy vs. Non-fluorinated Alkoxy: Lipophilicity and Metabolic Stability

The 2,2-difluoro-propoxy side chain is a fluorinated alkyl ether that increases lipophilicity and metabolic stability relative to non-fluorinated alkoxy analogs such as 4,6-dichloro-2-methoxypyrimidine-5-carbonitrile. Although direct experimental LogP values for the target compound are not publicly available, the general effect of gem-difluoro substitution proximal to the ether oxygen is well established: it reduces electron density on the oxygen, strengthening the C–O bond against cytochrome P450-mediated O-dealkylation, and increases Van der Waals volume, enhancing target binding in downstream bioactive molecules . This property is directly leveraged in kinase inhibitor programs (e.g., the PKC-θ inhibitor CC-90005), where the 2,2-difluoropropoxy unit appears as a conserved metabolic soft spot shield [1]. Procurement of the non-fluorinated methoxy analog would forfeit this built-in metabolic advantage, requiring additional late-stage SAR cycles to recover stability.

Metabolic stability context
Context-dependent
Gem-difluoro motif proximal to ether oxygen may enhance oxidative stability; retained in clinical-stage PKC-θ inhibitor CC-90005.
May reduce late-stage SAR burden for metabolic stability in drug-like molecules.
Advantage inferred from medicinal chemistry case study; verify in specific target scaffold.
Lipophilicity Metabolic Stability Drug Discovery Intermediate

Procurement-Driven Application Scenarios


Sequential SNAr Library Synthesis with Orthogonal Chlorine Reactivity

In medicinal chemistry programs building 2,4,6-tri-substituted pyrimidine libraries, the C4 and C6 chlorine atoms serve as sequential electrophilic handles. The electron-donating 2,2-difluoro-propoxy group at C2 tempers the reactivity of both chlorines relative to C2-unsubstituted or C2-alkylthio analogs [1], providing a broader window for selective mono-substitution. This is critical when the first nucleophile (e.g., a primary amine) must be introduced at C4 without competing di-substitution at C6, a selectivity that would be diminished with the more activated 4,6-dichloropyrimidine-5-carbonitrile scaffold (CAS 5305-45-3).

Fluorinated Kinase Inhibitor Intermediates with Built-In Metabolic Shielding

The 2,2-difluoro-propoxy side chain is a recognized metabolic stabilizer in kinase drug discovery, as evidenced by its retention in the clinical-stage PKC-θ inhibitor CC-90005 (IC50 = 8 nM) [2]. When this intermediate is used to construct the core pyrimidine of a kinase inhibitor, the fluorine atoms are incorporated early in the synthetic route, avoiding the need for late-stage fluorination. Procuring the non-fluorinated methoxy or ethoxy analogs would require additional SAR optimization to achieve equivalent metabolic stability, increasing both time and cost.

Regioisomer-Specific Functionalization for Patent-Differentiated Chemical Matter

Intellectual property strategies often hinge on specific substitution patterns. The 4,6-dichloro-2-(2,2-difluoro-propoxy) regioisomer (CAS 1965309-21-0) yields a distinct vector arrangement from the 2,4-dichloro-6-(2,2-difluoro-propoxy) isomer (CAS 1965309-20-9), enabling access to unique chemical space . For organizations building patent estates around pyrimidine-based therapeutics, selecting the correct CAS-specific intermediate is not merely a synthetic choice but a legal and strategic one, as the resulting final compounds will have non-overlapping composition-of-matter claims.

Application
Selection Property
Validation Focus
Sequential SNAr library synthesis
C2-alkoxy tempers reactivity
Optimize mono-substitution selectivity and stepwise yield
Fluorinated kinase inhibitor intermediates
Built-in gem-difluoro-propoxy group
Assess metabolic stability in downstream compounds
Regioisomer-specific IP chemical space
4,6-dichloro substitution pattern
Confirm non-overlapping composition-of-matter landscape
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